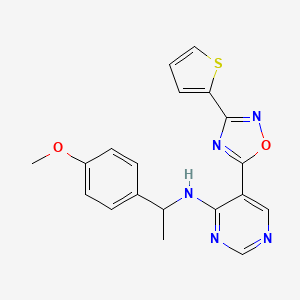

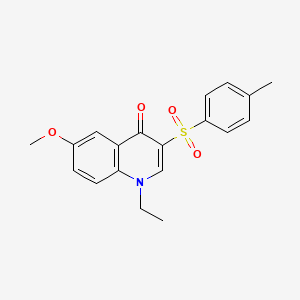

![molecular formula C13H17F3N2 B2563649 N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine CAS No. 1096810-82-0](/img/structure/B2563649.png)

N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine” is a chemical compound with the CAS Number: 1096810-82-0 . It has a molecular weight of 258.29 and is typically stored at room temperature . The compound is in liquid form .

Molecular Structure Analysis

The IUPAC name for this compound is N-methyl-1-[2-(trifluoromethyl)phenyl]-4-piperidinamine . The InChI code for this compound is 1S/C13H17F3N2/c1-17-10-6-8-18(9-7-10)12-5-3-2-4-11(12)13(14,15)16/h2-5,10,17H,6-9H2,1H3 .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 258.29 .Scientific Research Applications

Michael Addition Polymerizations

N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine is utilized in polymer chemistry, particularly in Michael addition polymerizations with diacrylamides, leading to the formation of novel linear poly(amido amine)s. These polymers, containing secondary and tertiary amines in their backbones, exhibit unique properties characterized by GPC, DSC, and TGA, underscoring the compound's utility in material science and engineering (Wang et al., 2005).

Photophysical Properties of Borondipyrromethene Analogues

The compound is also explored in the photophysical study of borondipyrromethene analogues, where its derivatives demonstrate unique fluorescence properties impacted by the solvent polarity and the electron-withdrawing strength of substituents. This research has implications for the development of fluorescent probes and materials (Qin et al., 2005).

Synthesis of 1-Substituted 2-Aminoethylphenylphosphinic Acids

In organic synthesis, this compound acts as a catalyst in the synthesis of methyl phenylphosphinylacetic acid derivatives. These compounds are precursors to various pharmaceuticals, showcasing the compound's versatility in medicinal chemistry applications (Krawczyk, 1996).

Enantioselective Amine α-Functionalization

The compound is involved in the development of enantioselective α-C–H coupling of amines, a pivotal technique in asymmetric synthesis. This method, catalyzed by palladium and facilitated by chiral phosphoric acids, has broad applicability in the synthesis of bioactive compounds and therapeutic agents, further illustrating the compound's significance in pharmaceutical research (Jain et al., 2016).

Fluorinated Polyimides

Another application is in the synthesis of organosoluble, low-colored fluorinated polyimides based on 1,1-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]-1-phenyl-2,2,2-trifluoroethane. These polyimides are highly soluble, transparent, and exhibit excellent thermal stability, underscoring their potential in electronics and aerospace applications (Chung et al., 2006).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H318, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

Properties

IUPAC Name |

N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2/c1-17-10-6-8-18(9-7-10)12-5-3-2-4-11(12)13(14,15)16/h2-5,10,17H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYGSAWSDUYGCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)C2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[[2-(3-methylphenyl)acetyl]amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2563566.png)

![5H,6H,7H,8H-Imidazo[1,2-A]pyridin-5-ylmethanol](/img/structure/B2563571.png)

![N-(3,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2563578.png)

![2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]-6-(trifluoromethyl)pyrimidine](/img/structure/B2563580.png)

![4-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2563581.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]cyclopentanecarboxamide](/img/structure/B2563583.png)

![3-amino-4-(furan-2-yl)-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2563586.png)